molecular formula C19H27NO9 B13862548 methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Cat. No.: B13862548
M. Wt: 413.4 g/mol
InChI Key: RBYASKWXZPHFPT-QEULGJKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, hydroxy, phenylmethoxy, and trihydroxypropyl, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection of functional groups, selective acylation, and glycosylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Nucleophilic substitution reactions at the acetamido and phenylmethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield ketones or aldehydes, while nucleophilic substitution can introduce new functional groups at specific positions.

Scientific Research Applications

Methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S,4S,5R,6R)-6-{[(1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate
  • (2S,3R,4S,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

Methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate stands out due to its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its specific structural features enable targeted interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H27NO9

Molecular Weight

413.4 g/mol

IUPAC Name

methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C19H27NO9/c1-11(22)20-15-13(23)8-19(18(26)27-2,28-10-12-6-4-3-5-7-12)29-17(15)16(25)14(24)9-21/h3-7,13-17,21,23-25H,8-10H2,1-2H3,(H,20,22)/t13-,14-,15+,16+,17+,19+/m0/s1

InChI Key

RBYASKWXZPHFPT-QEULGJKHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.